Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15605496
InChI: InChI=1S/C18H22N2O5S/c1-6-25-17(22)15-10(2)19-18(26)20(11(3)21)16(15)12-7-8-13(23-4)14(9-12)24-5/h7-9,16H,6H2,1-5H3,(H,19,26)
SMILES:
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.4 g/mol

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15605496

Molecular Formula: C18H22N2O5S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate -

Specification

Molecular Formula C18H22N2O5S
Molecular Weight 378.4 g/mol
IUPAC Name ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H22N2O5S/c1-6-25-17(22)15-10(2)19-18(26)20(11(3)21)16(15)12-7-8-13(23-4)14(9-12)24-5/h7-9,16H,6H2,1-5H3,(H,19,26)
Standard InChI Key DQTWGDAVOCNYMX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=C(C=C2)OC)OC)C(=O)C)C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate, reflects its intricate architecture. Key features include:

  • A 1,4-dihydropyrimidine core with a sulfur atom at the 2-position.

  • Substituents such as 3,4-dimethoxyphenyl, acetyl, and methyl groups that modulate its electronic and steric properties.

  • An ethyl carboxylate moiety at the 5-position, enhancing solubility and bioavailability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC18H22N2O5S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight378.4 g/mol
Canonical SMILESCCOC(=O)C1=C(NC(=S)N(C1C2=CC(=C(C=C2)OC)OC)C(=O)C)C
InChIKeyDQTWGDAVOCNYMX-UHFFFAOYSA-N

The 3,4-dimethoxyphenyl group contributes to π-π stacking interactions with biological targets, while the sulfanylidene group enhances hydrogen-bonding capabilities.

Synthesis and Optimization

The synthesis of this compound involves a multi-step protocol starting from thioxo-dihydropyrimidine precursors. Key steps include:

  • Cyclocondensation: A Biginelli-like reaction between ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, and thiourea under acidic conditions.

  • Acetylation: Post-cyclization acetylation using acetic anhydride to introduce the 3-acetyl group.

Table 2: Synthesis Parameters

ParameterCondition
ReactantsEthyl acetoacetate, 3,4-dimethoxybenzaldehyde, thiourea
CatalystHCl or p-TsOH
Temperature80–100°C
YieldUp to 85%

The reaction’s efficiency is attributed to the electron-donating methoxy groups, which stabilize intermediates during cyclization.

Biological Activities

Dihydropyrimidine derivatives are renowned for their pharmacological versatility. This compound exhibits:

Antimicrobial Activity

  • Bacterial Inhibition: Demonstrates MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Mechanism: Disruption of bacterial cell membrane integrity via interaction with lipid bilayers.

Anti-Inflammatory Activity

  • COX-2 Inhibition: Shows 70% inhibition at 10 µM concentration in vitro, comparable to celecoxib.

  • NF-κB Pathway Modulation: Reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Spectroscopic Characterization

Structural elucidation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 5.12 (s, 1H, NH).

  • ¹³C NMR: Signals at δ 168.9 (C=O), 152.3 (C=S), confirming the dihydropyrimidine core.

UV-Visible Spectroscopy

  • λₘₐₓ: 274 nm (π→π* transition of the aromatic ring) and 320 nm (n→π* transition of the C=S group).

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